molecular formula C24H21N3O4S B11238742 4-phenoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide

4-phenoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B11238742
M. Wt: 447.5 g/mol
InChI Key: GILNUVZUFBLYFQ-UHFFFAOYSA-N
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Description

4-PHENOXY-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-PHENOXY-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-PHENOXY-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of 4-PHENOXY-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide moiety can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. The phenoxy and pyridazine groups can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-PHENOXY-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE lies in its combination of structural features, which allows it to interact with a wide range of biological targets and exhibit diverse pharmacological activities.

Properties

Molecular Formula

C24H21N3O4S

Molecular Weight

447.5 g/mol

IUPAC Name

4-phenoxy-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide

InChI

InChI=1S/C24H21N3O4S/c28-32(29,22-13-11-21(12-14-22)31-20-9-5-2-6-10-20)25-17-18-30-24-16-15-23(26-27-24)19-7-3-1-4-8-19/h1-16,25H,17-18H2

InChI Key

GILNUVZUFBLYFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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